molecular formula C11H14N2 B1315417 2-(Benzylamino)-2-methylpropanenitrile CAS No. 99840-51-4

2-(Benzylamino)-2-methylpropanenitrile

Cat. No. B1315417
CAS RN: 99840-51-4
M. Wt: 174.24 g/mol
InChI Key: HBTDFZYBFUTDRP-UHFFFAOYSA-N
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Description

Benzylamino compounds are a class of organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2). They are commonly used in organic synthesis due to their reactivity .


Synthesis Analysis

Benzylamine, a similar compound, can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia. It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The molecular structure of benzylamine, a related compound, consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . The exact structure of “2-(Benzylamino)-2-methylpropanenitrile” would need to be determined through further analysis.


Chemical Reactions Analysis

Benzylamines can undergo various chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzylamino)-2-methylpropanenitrile” would depend on its exact molecular structure. For example, benzylamine is a colorless water-soluble liquid .

Scientific Research Applications

  • Application in Alzheimer’s Disease Research

    • Summary : A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .
    • Methods : The compounds were synthesized and tested against eel acetylcholinesterase (eeAChE), equine serum butyrylcholinesterase (eqBuChE), human β-secretase (hBACE-1), and β-amyloid (Aβ-aggregation) .
    • Results : The most promising compound, 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione), displayed inhibitory potency against eeAChE (IC50 = 3.33 μM), hBACE-1 (43.7% at 50 μM), and Aβ-aggregation (24.9% at 10 μM) .
  • Application in Antibacterial and Antioxidant Activity Research

    • Summary : A novel series of benzopyran-3-carboxamide derivatives have been designed and synthesized .
    • Methods : Amidation of coumarin-3-carboxylic acid with glycine ethyl ester in the presence of EDC.HCl and HOBt as coupling agent followed by the hydrolysis results in the formation of key synthon .
    • Results : The synthesized compounds have been screened for their in vitro antibacterial and antioxidant activity and the results are expressed as MIC and IC50 values respectively .
  • Manufacturing : Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia. It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .
  • Biochemistry : Benzylamine occurs biologically from the action of the N-substituted formamide deformylase enzyme, which is produced by Arthrobacter pascens bacteria .
  • Manufacturing : Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia. It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .
  • Biochemistry : Benzylamine occurs biologically from the action of the N-substituted formamide deformylase enzyme, which is produced by Arthrobacter pascens bacteria .

properties

IUPAC Name

2-(benzylamino)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTDFZYBFUTDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540819
Record name 2-(Benzylamino)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-2-methylpropanenitrile

CAS RN

99840-51-4
Record name 2-(Benzylamino)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylamino)-2-methylpropanenitrile
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